molecular formula C25H34N4O7S2 B4332038 1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA

1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA

Cat. No.: B4332038
M. Wt: 566.7 g/mol
InChI Key: MCUMRFZBMYDUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes morpholine and sulfonyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea typically involves the reaction of diethylamine with 4-(morpholin-4-ylsulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The sulfonyl and morpholine groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

    N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness: N,N’-diethyl-N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea is unique due to its specific combination of morpholine and sulfonyl groups attached to a urea backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-diethyl-1,3-bis(4-morpholin-4-ylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O7S2/c1-3-28(21-5-9-23(10-6-21)37(31,32)26-13-17-35-18-14-26)25(30)29(4-2)22-7-11-24(12-8-22)38(33,34)27-15-19-36-20-16-27/h5-12H,3-4,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUMRFZBMYDUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N(CC)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA
Reactant of Route 3
1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA
Reactant of Route 4
1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA
Reactant of Route 5
Reactant of Route 5
1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA
Reactant of Route 6
1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.